molecular formula C18H18Cl2N4O2 B15038422 4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine

Cat. No.: B15038422
M. Wt: 393.3 g/mol
InChI Key: BHQOAZUKTPHFEY-CIAFOILYSA-N
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Description

4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with chlorobenzyl and nitrobenzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions with 2-chlorobenzyl chloride and 4-chloro-3-nitrobenzaldehyde to introduce the respective substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The chlorobenzyl and nitrobenzylidene groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine may have several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Material Science: Use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine would depend on its specific interactions with molecular targets. This may involve binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorobenzyl)-N-(4-chlorobenzylidene)-1-piperazinamine
  • 4-(2-Chlorobenzyl)-N-(3-nitrobenzylidene)-1-piperazinamine

Uniqueness

The presence of both chlorobenzyl and nitrobenzylidene groups in 4-(2-Chlorobenzyl)-N-(4-chloro-3-nitrobenzylidene)-1-piperazinamine may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and biological activity.

Properties

Molecular Formula

C18H18Cl2N4O2

Molecular Weight

393.3 g/mol

IUPAC Name

(E)-1-(4-chloro-3-nitrophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C18H18Cl2N4O2/c19-16-4-2-1-3-15(16)13-22-7-9-23(10-8-22)21-12-14-5-6-17(20)18(11-14)24(25)26/h1-6,11-12H,7-10,13H2/b21-12+

InChI Key

BHQOAZUKTPHFEY-CIAFOILYSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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